molecular formula C11H15BClNO2 B13662579 3-(Piperidin-3-yl)-5-chlorophenylboronic acid

3-(Piperidin-3-yl)-5-chlorophenylboronic acid

Katalognummer: B13662579
Molekulargewicht: 239.51 g/mol
InChI-Schlüssel: GMOPTIXVHLHHJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperidin-3-yl)-5-chlorophenylboronic acid is a boronic acid derivative that features a piperidine ring and a chlorophenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-5-chlorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Wirkmechanismus

The mechanism of action of 3-(Piperidin-3-yl)-5-chlorophenylboronic acid involves its interaction with specific molecular targets and pathways:

Eigenschaften

Molekularformel

C11H15BClNO2

Molekulargewicht

239.51 g/mol

IUPAC-Name

(3-chloro-5-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BClNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7H2

InChI-Schlüssel

GMOPTIXVHLHHJO-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)Cl)C2CCCNC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.